REACTION_CXSMILES
|
[CH2:1]([N:8]([CH2:17]C1C=CC=CC=1)[CH2:9][CH2:10][O:11][CH2:12][CH2:13][N:14](C)C)C1C=CC=CC=1>CO.[Pd]>[NH2:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][N:8]([CH3:17])[CH3:1]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCCOCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |